molecular formula C11H8N2O4 B8068276 1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE

1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE

Cat. No.: B8068276
M. Wt: 232.19 g/mol
InChI Key: FVVRTAQEXWOJPU-UHFFFAOYSA-N
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Description

1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE is an organic compound characterized by its unique structure, which includes a hydroxy group, a nitro group, and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE typically involves multi-step organic reactions. One common method starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by a cyclization reaction to form the cyclobutane ring. The final step involves the introduction of the carbonitrile group through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product. The scalability of the synthetic route is a critical factor in industrial production, and optimization of reaction conditions is necessary to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 4-amino-3-hydroxyphenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrophenylacetic acid
  • 4-Hydroxy-3-nitrophenylacetyl chloride
  • 4-Hydroxy-3-nitrophenylamine

Uniqueness

1-(4-HYDROXY-3-NITROPHENYL)-3-OXOCYCLOBUTANECARBONITRILE is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(4-hydroxy-3-nitrophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c12-6-11(4-8(14)5-11)7-1-2-10(15)9(3-7)13(16)17/h1-3,15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVRTAQEXWOJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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